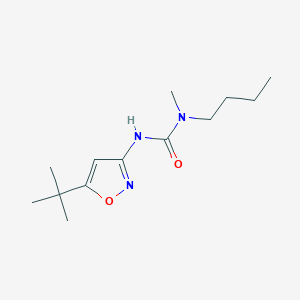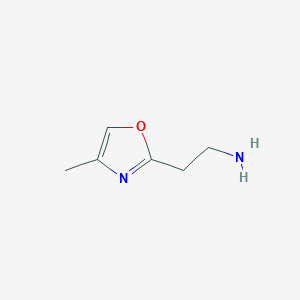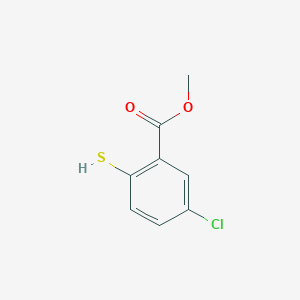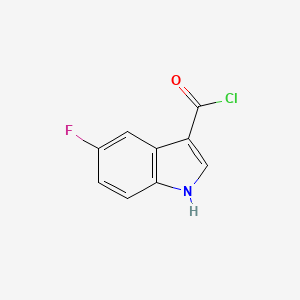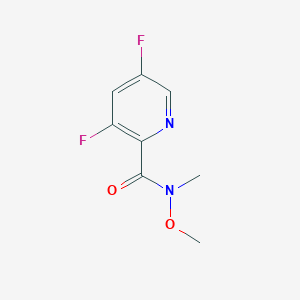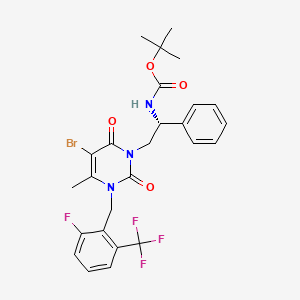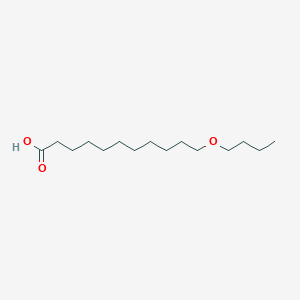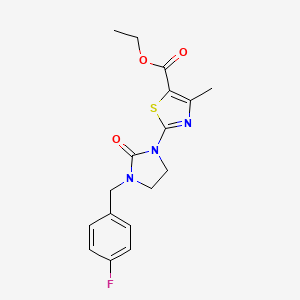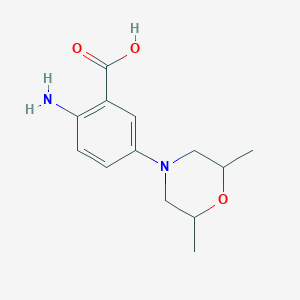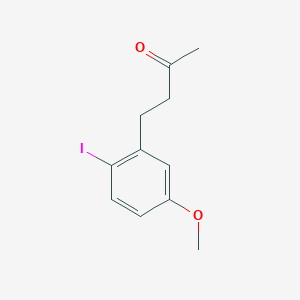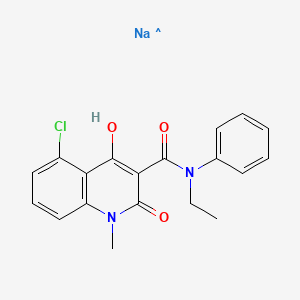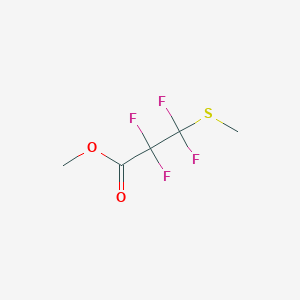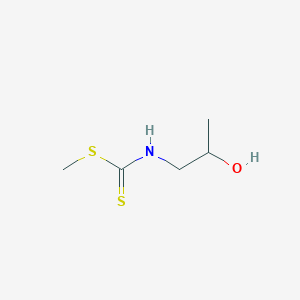
methyl N-(2-hydroxypropyl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(2-hydroxypropyl)dithiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. Dithiocarbamates are known for their ability to form stable complexes with transition metals, making them valuable in various applications, including agriculture, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-(2-hydroxypropyl)dithiocarbamate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This reaction is typically carried out under solvent-free conditions, making it an atom-economic process . Another method involves the use of ultrasound irradiation, which has been shown to yield high amounts of dithiocarbamates in a short time .
Industrial Production Methods
Industrial production of dithiocarbamates often involves the reaction of primary or secondary amines with carbon disulfide under alkaline conditions . This method is favored due to its simplicity, cost-effectiveness, and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-hydroxypropyl)dithiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted dithiocarbamates from substitution reactions .
Scientific Research Applications
Methyl N-(2-hydroxypropyl)dithiocarbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-(2-hydroxypropyl)carbamodithioate involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to metal ions such as copper (II), iron (II), and zinc (II), thereby inhibiting catalytic and regulatory thiol groups in enzymes . This inhibition can disrupt various biological processes, including oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-phenyl dithiocarbamate
- N-ethyl-N-phenyldithiocarbamate
- Dialkyldithiocarbamates
Uniqueness
Methyl N-(2-hydroxypropyl)dithiocarbamate is unique due to its specific hydroxypropyl group, which enhances its solubility and reactivity compared to other dithiocarbamates . This makes it particularly effective in applications requiring high solubility and reactivity, such as in biological systems and industrial processes .
Properties
Molecular Formula |
C5H11NOS2 |
|---|---|
Molecular Weight |
165.3 g/mol |
IUPAC Name |
methyl N-(2-hydroxypropyl)carbamodithioate |
InChI |
InChI=1S/C5H11NOS2/c1-4(7)3-6-5(8)9-2/h4,7H,3H2,1-2H3,(H,6,8) |
InChI Key |
SDZWOXPXNCWEOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=S)SC)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1H-pyrrolo[2,3-c]pyridin-7-yl)propanamide](/img/structure/B8675227.png)
